molecular formula C26H31FN7O6P B1683942 Barasertib CAS No. 722543-31-9

Barasertib

Cat. No. B1683942
CAS RN: 722543-31-9
M. Wt: 587.5 g/mol
InChI Key: GBJVVSCPOBPEIT-UHFFFAOYSA-N
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Description

Barasertib, also known as AZD1152, is a small molecule Aurora B inhibitor . It is a prodrug that rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib-hQPA, a highly potent and selective inhibitor of Aurora B kinase . This compound belongs to the class of organic compounds known as quinazolinamines .


Molecular Structure Analysis

Barasertib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Physical And Chemical Properties Analysis

The molecular formula of Barasertib is C26H31FN7O6P and its molecular weight is 587.5 g/mol .

Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

Barasertib has been studied for its potential in treating patients with relapsed or refractory Acute Myeloid Leukemia (AML). It is a pro-drug that rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib-hQPA, a highly potent and selective inhibitor of Aurora B kinase with antitumor activity in a broad range of hematological malignancies including AML .

Inhibition of Aurora B Kinase

Barasertib is known to inhibit Aurora B kinase. The inhibition of Aurora B kinase by Barasertib leads to chromosome misalignment, prevents cell division, and consequently reduces cell viability and induces apoptosis .

Treatment of Small-Cell Lung Cancer (SCLC)

Barasertib has shown potential in inhibiting the growth of SCLC cell lines both in vitro and in vivo. It has been observed that SCLC tumors with cMYC amplification/high gene expression frequently respond to Aurora B inhibitors like Barasertib .

Treatment of Acute Promyelocytic Leukemia (APL)

Barasertib has been identified as a potential treatment against Aurora B overexpression in acute promyelocytic leukemia .

Treatment of Androgen-Dependent Prostate Cancer

Barasertib has been found to induce growth arrest and apoptosis in androgen-dependent prostate cancer cell line (LNCaP) via producing aneugenic micronuclei and polyploidy .

Sensitization for Tubulin Depolymerizing Agent or Topoisomerase II Inhibitor

Barasertib has been found to induce growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo .

Safety And Hazards

Stomatitis and febrile neutropenia were the most common adverse events with Barasertib . The safety profile of Barasertib was found to be more toxic but manageable, consistent with previous studies .

properties

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJVVSCPOBPEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222583
Record name Barasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barasertib

CAS RN

722543-31-9
Record name Barasertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722543-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barasertib [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11747
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Barasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XC2U7W8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Barasertib?

A1: Barasertib is a selective inhibitor of Aurora kinase B (AURKB). [, , , , , , , , , , , , , , , ]

Q2: How does Barasertib interact with Aurora kinase B?

A2: Barasertib is a pro-drug that is rapidly converted to its active moiety, Barasertib-hydroxyquinazoline-pyrazol-aniline (Barasertib-HQPA), in vivo. Barasertib-HQPA is a reversible, ATP-competitive inhibitor of Aurora kinase B. [, , , , ]

Q3: What are the downstream effects of inhibiting Aurora kinase B?

A3: Aurora kinase B inhibition leads to several downstream effects, including:- Suppression of Histone H3 phosphorylation (phH3): This is a widely used biomarker for Barasertib activity. [, , , , , , , , , , , , ]- Inhibition of cytokinesis: This leads to the formation of polyploid cells with more than 4N DNA content. [, , , , , , , , , , , , , , , ] - Induction of mitotic catastrophe: This is a form of cell death characterized by aberrant mitosis, multinucleation, and micronuclei formation. [, , , , ]- Induction of apoptosis: While not the primary mechanism of action, apoptosis can be observed in Barasertib-treated cells, particularly after prolonged exposure or higher concentrations. [, , , , , , , , , , , , ]

Q4: Does Barasertib affect other targets besides Aurora kinase B?

A4: Research has shown that Barasertib can also directly target phosphorylated FLT3 and inhibit its downstream target phospho–signal transducer and activator of transcription 5 (STAT5) in FLT3-ITD–expressing acute myeloid leukemia cells. []

Q5: Does the p53 status of cancer cells influence the activity of Barasertib?

A5: Barasertib has been shown to induce polyploidy and cell death in both p53 wild-type and p53-deficient cancer cells, indicating that its activity is largely p53-independent. [, , ]

Q6: What is the molecular formula and weight of Barasertib?

A6: The molecular formula of Barasertib is C25H25FN6O6P and its molecular weight is 554.5 g/mol. []

Q7: Is there any spectroscopic data available for Barasertib?

A7: While the provided research papers do not explicitly include spectroscopic data, it is standard practice to characterize novel compounds using various spectroscopic techniques, such as NMR, IR, and MS. This data is likely available in the original patent filings or internal research reports of the developing company, AstraZeneca.

Q8: Are there any known material compatibility issues with Barasertib?

A8: One study mentioned that there were concerns about the potential for Barasertib to precipitate in intravenous lines during administration. [] This suggests that material compatibility with certain infusion sets or catheters could be an issue and might require specific administration protocols, such as regular saline flushes.

Q9: What are the strategies used to improve the stability, solubility, or bioavailability of Barasertib?

A11: Barasertib is administered as a prodrug, which suggests that this strategy was employed to improve its pharmacokinetic properties. [, , , , , , , , , , , , , , , ] Research also describes the development of nanoparticle formulations of Barasertib-HQPA to overcome limitations associated with continuous intravenous infusions and potentially improve its therapeutic index by enhancing tumor targeting. [, ]

Q10: What is the pharmacokinetic profile of Barasertib?

A12: Research indicates that Barasertib is rapidly converted to its active metabolite, Barasertib-HQPA, in plasma. [, ] The active metabolite has a relatively slow rate of clearance and exhibits linear pharmacokinetics. [, , ]

Q11: What is known about the tissue distribution of Barasertib?

A14: Barasertib-HQPA has been shown to be extensively distributed to tissues, although specific details on its tissue distribution profile are not provided in the research papers. [, ]

Q12: What is the efficacy of Barasertib in preclinical models?

A15: Barasertib has demonstrated potent anti-tumor activity in various preclinical models, including human tumor xenografts of colon, lung, and hematologic malignancies. [, , , , , , , , , , , , , , , ] It has also shown efficacy in a spontaneous mouse model of early intestinal neoplasia. []

Q13: What are the results of clinical trials with Barasertib?

A16: Several clinical trials have been conducted with Barasertib in patients with acute myeloid leukemia (AML). [, , , , ] In a Phase 2 trial, Barasertib demonstrated a statistically significant improvement in the overall complete response rate and a trend towards improved overall survival compared to low-dose cytarabine in elderly patients with AML who were unfit for intensive chemotherapy. []

Q14: What are the common cell-based assays used to evaluate the efficacy of Barasertib?

A17: Common cell-based assays used to assess the efficacy of Barasertib include:- MTT assays: to measure cell viability and metabolic activity. [, , ]- Clonogenic assays: to assess the long-term proliferative capacity of cells. [, , , , ]- Cell cycle analysis: to determine the distribution of cells in different phases of the cell cycle. [, , , , , , , , , , , , , , ]- Apoptosis assays: such as annexin V staining, to measure the level of programmed cell death. [, , , , , , , , , , , , , , ]

Q15: Are there known resistance mechanisms to Barasertib?

A18: Research has identified several potential resistance mechanisms to Barasertib, including:- Overexpression of drug efflux transporters: Particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can limit the intracellular accumulation of Barasertib-HQPA, leading to reduced efficacy. [, , ]- Mutations in Aurora kinase B: Specific mutations, such as H250Y, have been shown to confer resistance to Barasertib by hyperactivating the kinase. []- Suppression of apoptosis: Resistance can arise from reduced sensitivity to apoptosis induced by Barasertib, potentially due to alterations in apoptotic signaling pathways. []

Q16: Is there any cross-resistance between Barasertib and other Aurora kinase inhibitors?

A19: Research has shown that some cell lines resistant to VX-680 (Tozasertib), another Aurora kinase inhibitor, also exhibit cross-resistance to Barasertib. [] This suggests that shared mechanisms of resistance exist between these inhibitors.

Q17: What are the main toxicities observed in preclinical studies with Barasertib?

A20: In preclinical studies, Barasertib has been associated with transient myelosuppression, which was reversible after cessation of treatment. []

Q18: What are the main adverse events reported in clinical trials with Barasertib?

A21: The most common adverse events reported in clinical trials with Barasertib include:- Febrile neutropenia: A serious complication characterized by fever and low neutrophil count, indicating increased susceptibility to infections. [, , , , ]- Stomatitis/Mucosal inflammation: Inflammation of the mouth and mucous membranes, causing pain, sores, and difficulty eating. [, , , , ]

Q19: What strategies are being explored to improve the delivery of Barasertib to specific targets or tissues?

A22: To improve the delivery and therapeutic index of Barasertib, researchers have developed nanoparticle formulations of its active metabolite, Barasertib-HQPA. [, ] These nanoparticles are designed to enhance tumor targeting and potentially reduce side effects.

Q20: What biomarkers are being investigated to predict the efficacy of Barasertib?

A23: Research suggests that Aurora kinase B expression levels, histone H3 phosphorylation (phH3), and the induction of polyploidy in tumor cells could serve as potential biomarkers for Barasertib's efficacy. [, , , , , , , , , , , , , ] The FLT3-ITD mutation status might also be a predictor of response in AML patients. []

Q21: Are there any biomarkers to monitor treatment response or identify adverse effects?

A24: Besides phH3 and polyploidy levels, M30, an ELISA that detects a specific form of cytokeratin 18 released during apoptosis, has been investigated as a pharmacodynamic biomarker of Barasertib-induced cell death in preclinical models. []

Q22: What analytical methods are used to characterize and quantify Barasertib?

A25: Common analytical techniques used for Barasertib include:- High-performance liquid chromatography (HPLC): for separation and quantification of the drug and its metabolites.- Mass spectrometry (MS): for identification and structural characterization of the drug and its metabolites.- ELISA: for measuring specific biomarkers, such as M30 and M65. []- Flow cytometry: for analyzing cell cycle distribution, DNA content, and other cellular parameters. [, , , , , , , , , , , , , , ]- Immunofluorescence microscopy: for visualizing cellular targets and processes, such as histone H3 phosphorylation. []

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